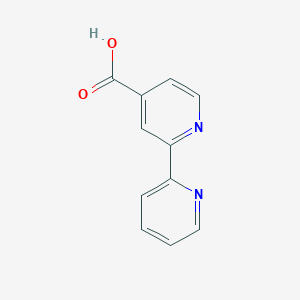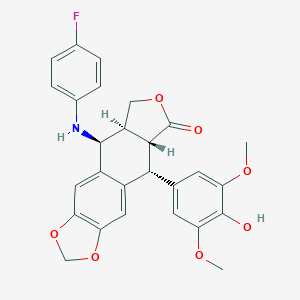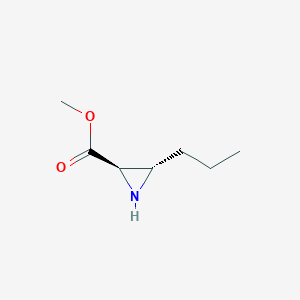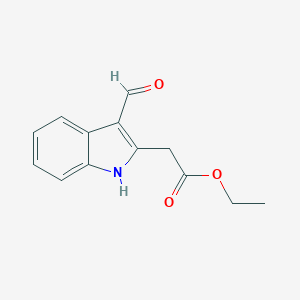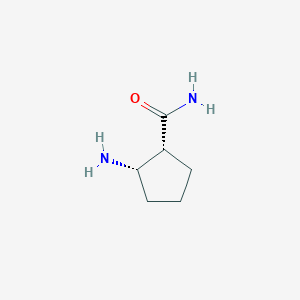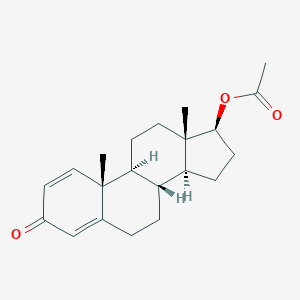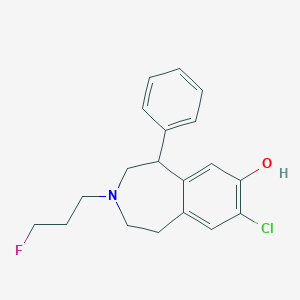
8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a chemical compound that belongs to the class of benzazepines. It is a potent and selective dopamine D3 receptor agonist, which has potential applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of 8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol involves the activation of the dopamine D3 receptor. This activation leads to the release of dopamine, which in turn modulates the activity of various neurotransmitters in the brain. This modulation has been shown to have a positive effect on the symptoms of addiction, depression, and schizophrenia.
Effets Biochimiques Et Physiologiques
Studies have shown that 8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has a high affinity and selectivity for the dopamine D3 receptor. This activation of the receptor leads to the release of dopamine, which in turn modulates the activity of various neurotransmitters in the brain. This modulation has been shown to have a positive effect on the symptoms of addiction, depression, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol in lab experiments include its high affinity and selectivity for the dopamine D3 receptor, making it a potent and specific tool for studying the role of this receptor in various neurological and psychiatric disorders. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.
Orientations Futures
The potential applications of 8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol in the treatment of various neurological and psychiatric disorders are vast. Future research should focus on the development of more potent and selective dopamine D3 receptor agonists, as well as the identification of new targets for the treatment of these disorders. Additionally, the potential toxicity and safety of this compound should be further investigated to ensure its safe use in clinical settings.
Méthodes De Synthèse
The synthesis of 8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol involves the reaction of 3-fluoropropylamine with 5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-one in the presence of hydrochloric acid and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid and sodium hydroxide to obtain the final compound.
Applications De Recherche Scientifique
The dopamine D3 receptor is a promising target for the treatment of various neurological and psychiatric disorders, including addiction, depression, and schizophrenia. 8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a potential candidate for the treatment of these disorders.
Propriétés
Numéro CAS |
133368-69-1 |
|---|---|
Nom du produit |
8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
Formule moléculaire |
C19H21ClFNO |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
8-chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C19H21ClFNO/c20-18-11-15-7-10-22(9-4-8-21)13-17(16(15)12-19(18)23)14-5-2-1-3-6-14/h1-3,5-6,11-12,17,23H,4,7-10,13H2 |
Clé InChI |
NYRXKXYDQHJEQC-UHFFFAOYSA-N |
SMILES |
C1CN(CC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3)CCCF |
SMILES canonique |
C1CN(CC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3)CCCF |
Synonymes |
3-FP-Sch-24518 7-chloro-8-hydroxy-3-(3'-fluoropropyl)-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine N-(3'-fluoropropyl)-Sch 24518 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)
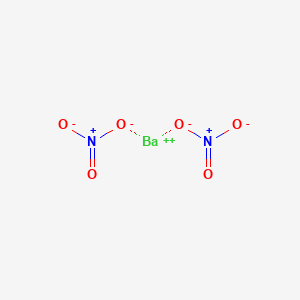
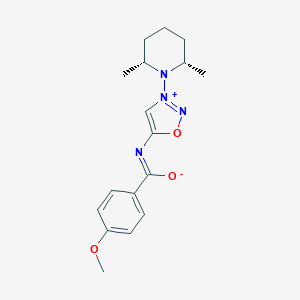
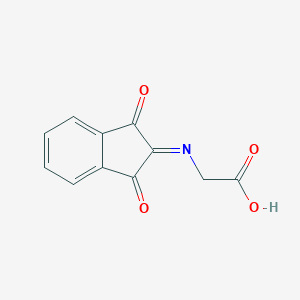
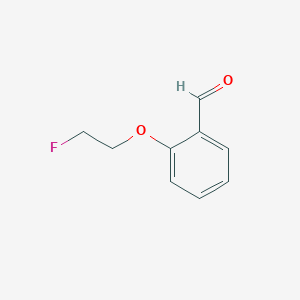
![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)
